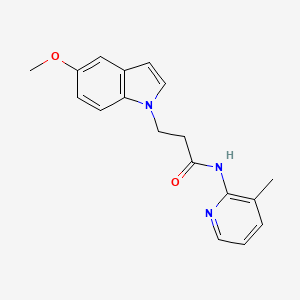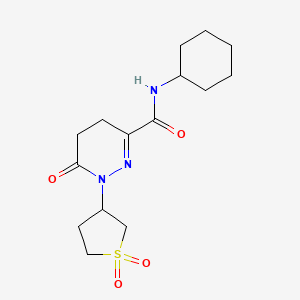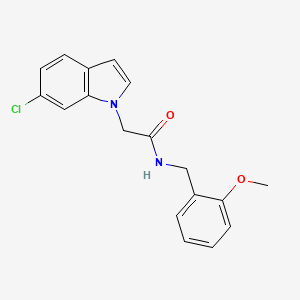
3-(5-methoxy-1H-indol-1-yl)-N-(3-methyl-2-pyridinyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-methoxy-1H-indol-1-yl)-N-(3-methyl-2-pyridinyl)propanamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-1H-indol-1-yl)-N-(3-methyl-2-pyridinyl)propanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Methoxylation: The indole core is then methoxylated using methanol and a suitable catalyst.
Amide Formation: The methoxylated indole is reacted with 3-methyl-2-pyridinecarboxylic acid chloride in the presence of a base to form the desired amide.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-methoxy-1H-indol-1-yl)-N-(3-methyl-2-pyridinyl)propanamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 3-(5-methoxy-1H-indol-1-yl)-N-(2-pyridinyl)propanamide
- 3-(5-methoxy-1H-indol-1-yl)-N-(4-methyl-2-pyridinyl)propanamide
Uniqueness
3-(5-methoxy-1H-indol-1-yl)-N-(3-methyl-2-pyridinyl)propanamide is unique due to its specific substitution pattern on the indole and pyridine rings, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
Molecular Formula |
C18H19N3O2 |
|---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
3-(5-methoxyindol-1-yl)-N-(3-methylpyridin-2-yl)propanamide |
InChI |
InChI=1S/C18H19N3O2/c1-13-4-3-9-19-18(13)20-17(22)8-11-21-10-7-14-12-15(23-2)5-6-16(14)21/h3-7,9-10,12H,8,11H2,1-2H3,(H,19,20,22) |
InChI Key |
KADNQDPUZLXWDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)CCN2C=CC3=C2C=CC(=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-methoxy-1H-indol-1-yl)-N-[2-(4-methoxyphenyl)-2-oxoethyl]propanamide](/img/structure/B11139469.png)
![2-(5-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B11139476.png)
![1,3,6-trimethyl-N~4~-(4-pyridylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B11139489.png)
![(5Z)-5-({3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11139496.png)
![(2E)-2-(2,4-dimethoxybenzylidene)-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11139500.png)

![9-methyl-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11139520.png)
![2-[2-(morpholin-4-yl)-2-oxoethyl]-2,5,6,7,8,9-hexahydro-3H-cyclohepta[c]pyridazin-3-one](/img/structure/B11139522.png)
![1-allyl-4'-hydroxy-3'-(5-methyl-2-furoyl)-1'-(2-morpholin-4-ylethyl)spiro[indole-3,2'-pyrrole]-2,5'(1{H},1'{H})-dione](/img/structure/B11139537.png)

![methyl N-(2-{5-[(methoxycarbonyl)amino]-4-phenyl-1,3-thiazol-2-yl}-4-phenyl-1,3-thiazol-5-yl)carbamate](/img/structure/B11139546.png)

